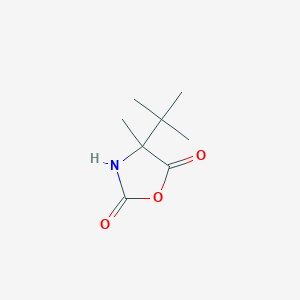
4-(tert-Butyl)-4-methyloxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-4-methyloxazolidine-2,5-dione is an organic compound that belongs to the class of oxazolidinediones It is characterized by the presence of a tert-butyl group and a methyl group attached to the oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione typically involves the reaction of tert-butylamine with methylglyoxal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate imine, which subsequently undergoes cyclization to form the oxazolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-4-methyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of oxazolidines.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, oxazolidines, and substituted derivatives of the original compound.
Scientific Research Applications
4-(tert-Butyl)-4-methyloxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenol
- tert-Butyl alcohol
- Butylated hydroxytoluene
Uniqueness
4-(tert-Butyl)-4-methyloxazolidine-2,5-dione is unique due to its oxazolidine ring structure, which imparts distinct chemical properties compared to other tert-butyl-containing compounds
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-tert-butyl-4-methyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO3/c1-7(2,3)8(4)5(10)12-6(11)9-8/h1-4H3,(H,9,11) |
InChI Key |
WRVGDWHHJJKQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=O)N1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


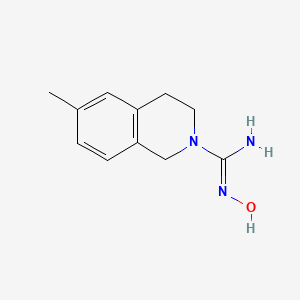
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
![2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12865440.png)
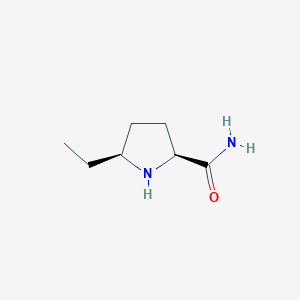
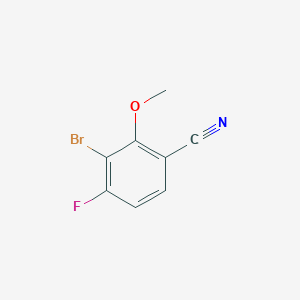

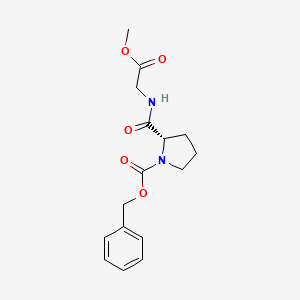
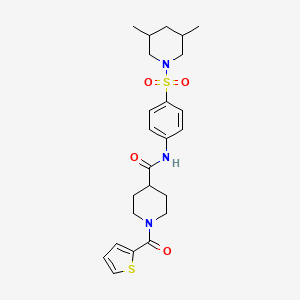
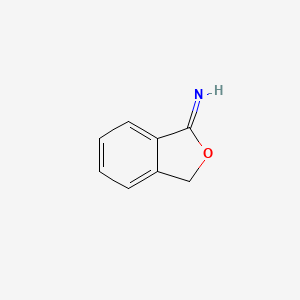
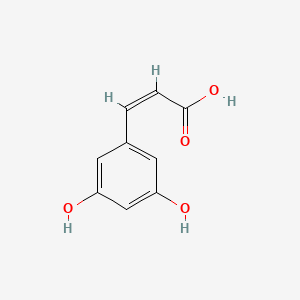
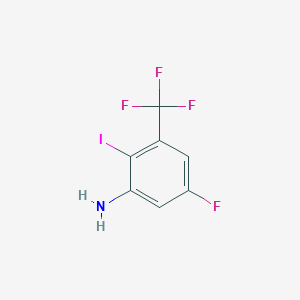
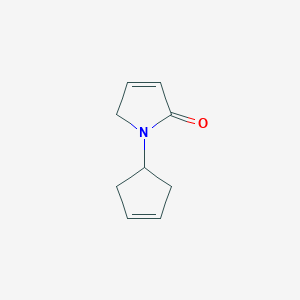
![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)
